molecular formula C10H17NO4 B3086650 1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1161601-91-7

1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3086650
CAS No.: 1161601-91-7
M. Wt: 215.25 g/mol
InChI Key: HSNCMAULVXJUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a 2-methylpropoxycarbonyl (isobutoxycarbonyl) ester group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid substituent at the 2-position.

Properties

IUPAC Name

1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(2)6-15-10(14)11-5-3-4-8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCMAULVXJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the corresponding amide intermediate . This intermediate is then further reacted to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula: Likely $ \text{C}{10}\text{H}{17}\text{NO}_4 $ (inferred from substituents).
  • Functional Groups : Ester (2-methylpropoxycarbonyl) and carboxylic acid.
  • Stereochemistry : The pyrrolidine ring and substituent positions may influence chirality, though specific data are unavailable in the provided evidence.

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrrolidine Derivatives

Compound Name Substituent(s) on Pyrrolidine Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
1-(2-Methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid 2-Methylpropoxycarbonyl (N), carboxylic acid (C2) $ \text{C}{10}\text{H}{17}\text{NO}_4 $ 215.25 (calc.) Potential prodrug; ester enhances lipophilicity Inferred
(S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid Methoxycarbonyl (N), carboxylic acid (C2) $ \text{C}7\text{H}{11}\text{NO}_4 $ 173.17 Smaller ester group; higher solubility in polar solvents
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid Benzyloxycarbonyl (N), methyl (C2) $ \text{C}{14}\text{H}{17}\text{NO}_4 $ 263.29 Steric hindrance from C2 methyl; used in chiral synthesis
1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid 3-Carboxypropanoyl (N), carboxylic acid (C2) $ \text{C}9\text{H}{13}\text{NO}_5 $ 215.20 Dual carboxylic acids; high polarity, low membrane permeability
1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid 4-Isobutoxybenzoyl (N), carboxylic acid (C2) $ \text{C}{16}\text{H}{21}\text{NO}_4 $ 291.34 Aromatic moiety may enhance binding to hydrophobic targets

Substituent Effects on Physicochemical Properties

Ester vs. Acyl Groups :

  • The 2-methylpropoxycarbonyl group in the target compound is less polar than the trifluoroacetyl group in (R)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic acid (), likely improving lipophilicity and bioavailability .
  • Compared to (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid (), the longer 2-methylpropoxy chain may reduce aqueous solubility but enhance metabolic stability .

Carboxylic Acid Position :

  • The C2 carboxylic acid in the target compound is conserved across analogs, enabling salt formation or interactions with biological targets. In contrast, compounds like 1-[(4-BROMOPHENYL)SULFONYL]PYRROLIDINE-2-CARBOXYLIC ACID () replace the acid with a sulfonyl group, altering electronic properties and target affinity .

The target compound’s aliphatic ester may offer better conformational flexibility . Chlorobenzyl substituents () add halogen-mediated interactions, whereas the target compound lacks halogen atoms, impacting toxicity and reactivity profiles .

Biological Activity

1-(2-Methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview

This compound belongs to a class of pyrrolidine derivatives that have been studied for various biological activities. The compound's structure allows for interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways related to inflammation, oxidative stress, and neuroprotection.

  • Antioxidant Activity : Research indicates that pyrrolidine derivatives can inhibit lipid peroxidation and reduce oxidative stress markers. For instance, studies have shown that certain derivatives exhibit IC50 values as low as 8 μM in inhibiting lipid peroxidation, highlighting their potential as antioxidant agents .
  • Anti-inflammatory Properties : The compound has demonstrated effectiveness in reducing inflammation in animal models. For example, it has been reported to reduce carrageenan-induced paw edema by up to 55%, suggesting its role as an anti-inflammatory agent .

Antimicrobial and Antiviral Properties

Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral properties. These effects are likely due to the compound's ability to disrupt microbial membranes or inhibit viral replication mechanisms.

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly noteworthy. It has been explored in the context of neurodegenerative diseases, where oxidative stress plays a critical role. The ability of this compound to inhibit acetylcholinesterase (AChE) activity further supports its potential in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

  • Antioxidant Studies : In one study, various pyrrolidine derivatives were tested for their ability to scavenge free radicals. The results indicated that certain compounds significantly reduced DPPH free radicals, showcasing their antioxidant capacity .
    Compound% DPPH Reduction
    1c40
    2c49
    3c55
    4c28
    5c53
  • Anti-inflammatory Studies : Another study evaluated the effects of these compounds on inflammation using a carrageenan-induced paw edema model. The data showed substantial reductions in edema, indicating effective anti-inflammatory properties.
    Compound% Edema Reduction
    1c40
    2c49
    3c55
    Naproxen11
    Ibuprofen36

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.